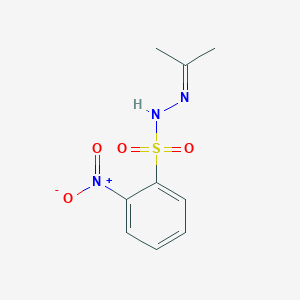

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

CAS No.: 6655-27-2

Cat. No.: VC2450221

Molecular Formula: C9H11N3O4S

Molecular Weight: 257.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6655-27-2 |

|---|---|

| Molecular Formula | C9H11N3O4S |

| Molecular Weight | 257.27 g/mol |

| IUPAC Name | 2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide |

| Standard InChI | InChI=1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3 |

| Standard InChI Key | SBNYNTYNEJTMQO-UHFFFAOYSA-N |

| SMILES | CC(=NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C |

| Canonical SMILES | CC(=NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C |

Introduction

Chemical Identity and Properties

Basic Information

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is an organic compound with significant applications in synthetic chemistry. It has a molecular formula of C9H11N3O4S and a molecular weight of 257.27 g/mol . This white solid compound contains several functional groups, including a sulfonyl group, a hydrazide moiety, and a nitro group, all contributing to its chemical behavior and reactivity.

Nomenclature and Identifiers

The compound is known by several names and identifiers in chemical databases and literature. These multiple designations reflect its structural features and various naming conventions used in different contexts.

Table 1: Nomenclature and Identifiers of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

| Name Type | Identifier |

|---|---|

| IUPAC Name | 2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide |

| CAS Registry Number | 6655-27-2 |

| PubChem CID | 11974266 |

| InChIKey | SBNYNTYNEJTMQO-UHFFFAOYSA-N |

| European Community (EC) Number | 678-577-9 |

| DSSTox Substance ID | DTXSID70474976 |

| Common Abbreviation | IPNBSH |

The compound has several synonyms including N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine, N'-Isopropylidene-2-nitrobenzenesulfonohydrazide, and Acetone 2-nitrobenzenesulfonylhydrazone . These alternative names often reflect either the structural components or the synthetic relationships of the compound.

Structural Features

The molecular structure of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide includes a nitro-substituted benzene ring connected to a sulfonyl group, which is further linked to a hydrazide moiety bound to an isopropylidene group. This arrangement of atoms and functional groups gives the compound its characteristic reactivity.

The compound's structure can be represented by the SMILES notation: CC(=NNS(=O)(=O)C1=CC=CC=C1N+[O-])C . This condensed structural representation encodes the connectivity and bond types present in the molecule.

X-ray crystallographic studies have provided detailed information about the bond lengths and three-dimensional arrangement of the compound. Notably, the X-ray structure reveals slightly longer C-S (1.774 Å) and shorter N(2)-S (1.636 Å) bonds compared to the closely related acetone p-toluenesulfonyl hydrazone (1.753 Å and 1.637 Å respectively) . This difference suggests greater interaction between the nitrogen(2) and sulfur atoms in IPNBSH, which may contribute to its chemical behavior.

Synthesis and Preparation

Synthetic Routes

The most common method for preparing 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide involves the reaction of NBSH (2-nitrobenzenesulfonylhydrazide) with acetone. This straightforward synthesis makes the compound relatively accessible to researchers and synthetic chemists.

The preparation process can be described by the following equation:

NBSH + Acetone → 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

For optimal results, the reaction product is typically purified by trituration in a solution of acetone and hexanes, resulting in the desired compound as a white solid. Crystallization from ethyl acetate can be employed to obtain crystals suitable for X-ray crystallographic analysis .

Reaction Conditions

Chemical Properties and Reactivity

Reactivity Pattern

The reactivity of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is primarily determined by its functional groups, particularly the sulfonylhydrazide moiety. This structural feature makes it useful in several types of organic transformations, especially reduction reactions.

When used in reduction reactions, the compound functions through the formation of monoalkyl diazene intermediates. The transformation proceeds either via a sigmatropic loss of nitrogen from unsaturated monoalkyl diazenes or through expulsion of nitrogen via a free-radical pathway from saturated monoalkyl diazenes . This mechanistic pathway results in the corresponding reduction product.

Applications in Organic Synthesis

Reduction of Alcohols

One of the primary applications of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is in the reduction of alcohols. This process involves the conversion of alcohols to the corresponding reduced compounds via monoalkyl diazene intermediates .

The application of this compound as a reducing agent offers certain advantages over its precursor, NBSH. In particular, it has been shown to be advantageous in difficult reductive allylic transposition reactions, providing better yields and selectivity .

Comparative Advantages

Research has demonstrated that 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide (IPNBSH) can offer improved performance compared to NBSH in certain reduction reactions. For example, in the context of the total synthesis of (-)-irofulven, researchers found IPNBSH to be advantageous over NBSH in a particularly challenging reductive allylic transposition reaction .

The comparative advantage of IPNBSH can be attributed to its unique structural features and reactivity profile. The isopropylidene group likely modifies the reactivity of the sulfonylhydrazide moiety, resulting in improved selectivity and efficiency in certain transformations.

Reaction Conditions and Optimization

For optimal results in reactions employing 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, several factors must be considered:

-

Temperature control is critical due to the thermal sensitivity of the reagent.

-

Initial steps are typically performed at sub-ambient temperatures (-30 to -15°C) to prevent unwanted side reactions.

-

For less reactive alcohols, higher substrate concentrations and excess reagents in N-methyl morpholine may be employed.

These considerations highlight the importance of careful reaction condition optimization when using this compound in synthetic applications.

| Category | Classification |

|---|---|

| Signal | Warning |

| Pictogram | Exclamation mark |

| Hazard Statements | H315: Causes skin irritation |

| H319: Causes serious eye irritation | |

| Hazard Classes | Skin Irrit. 2 (100%) |

| Eye Irrit. 2 (100%) |

Structural Analysis and Characterization

X-ray Crystallography

X-ray crystallographic analysis has been performed on 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, providing detailed information about its three-dimensional structure. The compound has been crystallized from ethyl acetate, yielding crystals suitable for X-ray diffraction studies .

A comparison with the closely related acetone p-toluenesulfonyl hydrazone reveals interesting structural differences. Notably, 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide exhibits slightly longer C-S bonds (1.774 Å vs. 1.753 Å) and shorter N(2)-S bonds (1.636 Å vs. 1.637 Å) . These differences suggest greater interaction between the nitrogen(2) and sulfur atoms in the compound, which may influence its chemical behavior and reactivity.

Related Compounds and Comparative Studies

Structural Analogues

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide belongs to a family of sulfonylhydrazide derivatives. Several related compounds share structural similarities:

-

NBSH (2-nitrobenzenesulfonylhydrazide) - The precursor to IPNBSH, lacking the isopropylidene group .

-

4-Nitro-N'-(propan-2-ylidene)benzohydrazide - A related compound with a different substitution pattern .

-

(E)-4-methyl-N'-(1-oxopropan-2-ylidene)benzenesulfonohydrazide - Another sulfonohydrazide derivative with different substituents .

These structural analogues provide context for understanding the chemical behavior and applications of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide.

Comparative Reactivity

The reactivity of 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide has been compared with that of NBSH in the context of reduction reactions. In particular, research has shown that IPNBSH can offer advantages over NBSH in certain reductive allylic transposition reactions .

For example, in the total synthesis of (-)-irofulven, IPNBSH demonstrated superior performance compared to NBSH, which yielded the desired product in only 35-54% yield . This difference in reactivity highlights the impact of the isopropylidene group on the chemical behavior of the compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume